MDA 19 MDA 19 MDA 19 is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). Surprisingly, it acts as an inverse agonist at the rat CB2 receptor in cell-based functional assays. MDA 19 attenuates tactile allodynia produced by spinal nerve ligation or paclitaxel in a dose-related manner in rats and in CB2+/+ mice but not in CB2-/- mice, indicating that CB2 receptors mediated the effects of MDA 19.1,2 These effects of MDA 19 are blocked by the selective CB2 antagonist AM630.1
MDA19 or MDA-19 is discontinued (DEA controlled substance). It is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). MDA19 exhibited a distinctive in vitro functional profile at rat CB2 receptors and behaved as a CB1/CB2 agonist in vivo, characteristics of a protean agonist. MDA19 has potential for alleviating neuropathic pain without producing adverse effects in the central nervous system.
Brand Name: Vulcanchem
CAS No.: 1048973-47-2
VCID: VC0534704
InChI: InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3
SMILES: CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol

MDA 19

CAS No.: 1048973-47-2

Cat. No.: VC0534704

Molecular Formula: C21H23N3O2

Molecular Weight: 349.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MDA 19 - 1048973-47-2

Specification

Description MDA 19 is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). Surprisingly, it acts as an inverse agonist at the rat CB2 receptor in cell-based functional assays. MDA 19 attenuates tactile allodynia produced by spinal nerve ligation or paclitaxel in a dose-related manner in rats and in CB2+/+ mice but not in CB2-/- mice, indicating that CB2 receptors mediated the effects of MDA 19.1,2 These effects of MDA 19 are blocked by the selective CB2 antagonist AM630.1
MDA19 or MDA-19 is discontinued (DEA controlled substance). It is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). MDA19 exhibited a distinctive in vitro functional profile at rat CB2 receptors and behaved as a CB1/CB2 agonist in vivo, characteristics of a protean agonist. MDA19 has potential for alleviating neuropathic pain without producing adverse effects in the central nervous system.
CAS No. 1048973-47-2
Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
IUPAC Name N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide
Standard InChI InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3
Standard InChI Key ICNRTDOKKSWDRL-UHFFFAOYSA-N
Isomeric SMILES CCCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3)/C1=O
SMILES CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Canonical SMILES CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Appearance Solid powder

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